molecular formula C19H28N2O4S B5569148 2-(cyclopentylacetyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

2-(cyclopentylacetyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

Cat. No.: B5569148
M. Wt: 380.5 g/mol
InChI Key: WBCBDNMLGLZAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The compound contains a tetrahydroisoquinoline group, which is a type of heterocyclic compound. These structures are often found in biologically active molecules. The methoxyethyl and cyclopentylacetyl groups are likely to influence the compound’s physical and chemical properties, as well as its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group could result in the compound having a relatively high melting point and being soluble in polar solvents .

Scientific Research Applications

PDE4 Inhibition and Anti-inflammatory Properties

One study explores the structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives, highlighting their potential as PDE4 inhibitors. The findings suggest that compounds within this series exhibit moderate to potent inhibitory activity against PDE4B and strong inhibition of LPS-induced TNFα release, indicating their potential for treating inflammatory conditions (Liao et al., 2018).

Anticancer Activity

Another area of research involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. These compounds, maintaining the tetrahydroisoquinoline moiety with modifications, have been evaluated for their in vitro anti-cancer activity, showing potent cytotoxicity against various cancer cell lines (Redda et al., 2010).

Microtubule Disruption for Cancer Therapy

The tetrahydroisoquinoline sulfamates, inspired by the endogenous steroid 2-methoxyestradiol and its sulfamate derivatives, have been explored for their antiproliferative and microtubule disruptor activity. This research indicates the potential of these compounds in oncology, particularly for disrupting microtubule dynamics in cancer cells, offering a mechanism for the development of novel anticancer drugs (Dohle et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes. For example, sulfonamide antibiotics are known to inhibit the enzyme involved in the synthesis of folic acid in bacteria .

Safety and Hazards

As with any compound, the safety and hazards would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research would likely depend on the compound’s biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized. This might involve modifying the structure to improve its activity, selectivity, or pharmacokinetic properties .

Properties

IUPAC Name

2-(2-cyclopentylacetyl)-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-12-10-20-26(23,24)18-8-4-7-16-9-11-21(14-17(16)18)19(22)13-15-5-2-3-6-15/h4,7-8,15,20H,2-3,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCBDNMLGLZAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC2=C1CN(CC2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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